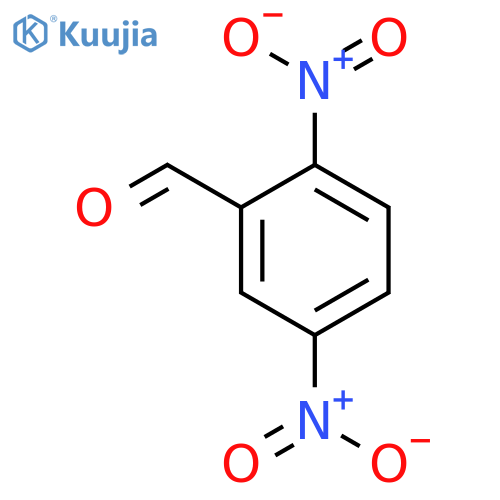Cas no 1198424-70-2 (2,5-Dinitrobenzaldehyde)
2,5-ジニトロベンズアルデヒドは、分子式C7H4N2O5で表される芳香族アルデヒド化合物です。ベンゼン環にニトロ基が2つとアルデヒド基が1つ結合した構造を持ち、有機合成中間体として重要な役割を果たします。特に、医薬品や染料の合成において、高い反応性と選択性を示すことが特徴です。ニトロ基の電子求引性により、アルデヒド基の反応性がさらに向上し、求核付加反応や縮合反応に適しています。また、結晶性が高く、精製が容易であるため、実験室規模から工業生産まで幅広く利用されています。

2,5-Dinitrobenzaldehyde structure
商品名:2,5-Dinitrobenzaldehyde
2,5-Dinitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,5-Dinitrobenzaldehyde
- DB-313157
- SCHEMBL1800032
- AKOS016007248
- DTXSID10597693
- 1198424-70-2
-
- MDL: MFCD22493381
- インチ: InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H
- InChIKey: MCQDLKFHFLTMAM-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C=O)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 196.01202123g/mol
- どういたいしつりょう: 196.01202123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 109Ų
2,5-Dinitrobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 096498-250mg |
2,5-Dinitrobenzaldehyde, 95+% |
1198424-70-2 | 95+% | 250mg |
$167.00 | 2024-12-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222385-1g |
2,5-Dinitrobenzaldehyde |
1198424-70-2 | 95+% | 1g |
¥2198.0 | 2024-12-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222385-5g |
2,5-Dinitrobenzaldehyde |
1198424-70-2 | 95+% | 5g |
¥7684.0 | 2024-12-19 | |
| Ambeed | A644514-1g |
2,5-Dinitrobenzaldehyde |
1198424-70-2 | 95+% | 1g |
$278.0 | 2024-12-19 | |
| Matrix Scientific | 096498-1g |
2,5-Dinitrobenzaldehyde, 95+% |
1198424-70-2 | 95+% | 1g |
$370.00 | 2024-12-19 | |
| Ambeed | A644514-5g |
2,5-Dinitrobenzaldehyde |
1198424-70-2 | 95+% | 5g |
$1014.0 | 2024-12-19 |
2,5-Dinitrobenzaldehyde 関連文献
-
Oluwole B. Familoni,Phindile J. Klaas,Kevin A. Lobb,Vusumzi E. Pakade,Perry T. Kaye Org. Biomol. Chem. 2006 4 3960
1198424-70-2 (2,5-Dinitrobenzaldehyde) 関連製品
- 552-89-6(2-Nitrobenzaldehyde)
- 606-31-5(2,6-Dinitrobenzaldehyde)
- 23876-12-2(2-Methyl-3-nitrobenzaldehyde)
- 528-75-6(2,4-Dinitrobenzaldehyde)
- 18515-67-8(3-Methyl-4-nitrobenzaldehyde)
- 31680-07-6(4-Methyl-3-nitrobenzaldehyde)
- 69022-52-2(2,5-Dimethyl-3-nitrobenzaldehyde)
- 5858-28-6(5-Methyl-2-nitrobenzaldehyde)
- 20357-22-6(4-Methyl-2-nitrobenzaldehyde)
- 56008-61-8(2-amino-5-nitrobenzaldehyde)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
